molecular formula C11H17NO3 B14396039 Ethyl 5-pentyl-1,3-oxazole-2-carboxylate CAS No. 89967-32-8

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate

Cat. No.: B14396039
CAS No.: 89967-32-8
M. Wt: 211.26 g/mol
InChI Key: PGRDLCROYFQLMK-UHFFFAOYSA-N
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Description

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an oxazole-derived ester characterized by a pentyl substituent at the 5-position of the oxazole ring and an ethyl ester group at the 2-position. Oxazole derivatives are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

Properties

CAS No.

89967-32-8

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-pentyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3

InChI Key

PGRDLCROYFQLMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(O1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole-2-carboxylic acid derivatives.

    Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and molecular parameters of ethyl 5-pentyl-1,3-oxazole-2-carboxylate with its analogs:

Compound Name Molecular Formula Substituent (Position) Average Mass (g/mol) Key Features/Applications References
This compound C₁₁H₁₇NO₃ Pentyl (C5) 211.26* Hypothesized lipophilic character -
Ethyl 5-methyl-1,3-oxazole-2-carboxylate C₇H₉NO₃ Methyl (C5) 155.15 Intermediate in drug synthesis
Ethyl 4-methyl-1,3-oxazole-2-carboxylate C₇H₉NO₃ Methyl (C4) 155.15 Positional isomer; altered reactivity
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate C₁₂H₁₀FNO₃ 4-Fluorophenyl (C5) 247.22 Enhanced aromatic π-system; drug scaffolds
Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate C₉H₁₃NO₄ Ethoxy (C5), Methyl (C4) 215.21 Dual substituents; synthetic complexity

*Calculated mass based on molecular formula.

Key Observations :

  • Substituent Position : The position of substituents (e.g., methyl at C4 vs. C5) significantly impacts electronic distribution and steric effects. For example, ethyl 4-methyl-1,3-oxazole-2-carboxylate may exhibit different reactivity in nucleophilic substitution compared to its C5-methyl analog .
  • Aromatic vs. Aliphatic Substituents : Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate introduces aromaticity and electron-withdrawing effects, which could stabilize charge-transfer interactions in materials science .

Physicochemical Properties

  • Solubility : Shorter alkyl chains (e.g., methyl) improve water solubility, while bulkier groups (pentyl, aryl) reduce it. Ethyl 5-methyl-1,3-oxazole-2-carboxylate has a logP value ~1.2 (estimated), whereas the pentyl analog may exceed 3.5 .
  • Thermal Stability : Ethoxy and aryl substituents (e.g., in Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate) may enhance thermal stability due to increased conjugation and steric protection .

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